Penicilline 3566; Rixapen

Description

Classification and Chemical Identity of Clometocillin (B1669220) as a Beta-Lactam Antibiotic

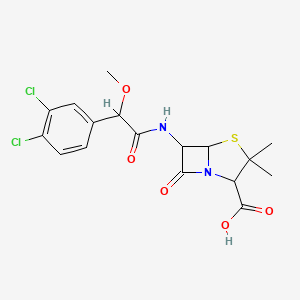

Clometocillin is classified as a beta-lactam antibiotic, a group of drugs characterized by a core beta-lactam ring structure essential for their antibacterial activity. wikipedia.org Specifically, it belongs to the penicillin subgroup. The fundamental structure of penicillins consists of a thiazolidine (B150603) ring fused to a beta-lactam ring, with a variable side chain attached to the beta-lactam ring via an amide linkage. wikipedia.org It is the nature of this side chain that differentiates the various types of penicillin and determines their specific properties.

Chemically, Clometocillin is a semi-synthetic derivative of benzylpenicillin. nih.gov Its formal IUPAC name is (2S,5R,6R)-6-[[2-(3,4-dichlorophenyl)-2-methoxyacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov The key structural feature that distinguishes Clometocillin is the substitution of benzylpenicillin's phenylacetyl group with a (3,4-dichlorophenyl)(methoxy)acetyl group. nih.gov This modification places it within the category of beta-lactamase sensitive penicillins, meaning it is susceptible to degradation by beta-lactamase enzymes produced by some resistant bacteria. nih.gov

Interactive Table 1: Chemical and Physical Properties of Clometocillin This table summarizes key identifiers and computed properties for Clometocillin.

| Property | Value | Source |

| IUPAC Name | (2S,5R,6R)-6-[[2-(3,4-dichlorophenyl)-2-methoxyacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | nih.gov |

| Molecular Formula | C₁₇H₁₈Cl₂N₂O₅S | nih.gov |

| Molecular Weight | 433.3 g/mol | nih.gov |

| CAS Number | 1926-49-4 | nih.gov |

| Synonyms | Penicilline 3566, Rixapen, Clometacillin, Clometocilline | nih.gov |

| Drug Class | Beta-lactamase sensitive penicillin | nih.gov |

Historical Context of Semi-Synthetic Penicillin Development and Clometocillin's Emergence

The story of semi-synthetic penicillins began as a direct response to the shortcomings of the first mass-produced antibiotic, Penicillin G. While revolutionary, Penicillin G had a narrow spectrum of activity and was vulnerable to penicillinase, a beta-lactamase enzyme produced by resistant strains of bacteria, particularly Staphylococcus aureus. wikipedia.org A pivotal breakthrough occurred in 1957 when researchers at Beecham Research Laboratories isolated the core nucleus of the penicillin molecule, 6-aminopenicillanic acid (6-APA). wikipedia.org

This discovery ushered in an era of intense research and development, as chemists could now attach various synthetic side chains to the 6-APA nucleus. This process allowed for the creation of a multitude of new "semi-synthetic" penicillins designed to have improved characteristics, such as resistance to stomach acid (allowing for oral administration), resistance to penicillinase, or a broader spectrum of activity against Gram-negative bacteria. wikipedia.org The first penicillinase-resistant penicillin, methicillin, was introduced in 1960, followed swiftly by other crucial developments like ampicillin (B1664943) in 1961, which offered a broader spectrum of activity. wikipedia.org In this same period, a series of acid-stable, penicillinase-resistant penicillins, including oxacillin (B1211168) and cloxacillin (B1194729), were developed.

Clometocillin (CAS Number 1926-49-4) emerged from this vibrant period of pharmaceutical innovation in the 1960s. nih.govaston.ac.uk Its synthesis represents a continued effort to modify the penicillin structure to achieve specific antibacterial profiles. The introduction of a dichlorophenyl and a methoxy (B1213986) group into the side chain was a deliberate chemical modification aimed at influencing the compound's antibacterial efficacy and properties.

Significance of Clometocillin in Antimicrobial Research Prior to Widespread Clinical Application

Prior to any potential clinical use, a new antibiotic undergoes extensive in-vitro research to determine its fundamental antimicrobial properties. For Clometocillin, this research would have been crucial for establishing its potential role. The primary significance of Clometocillin in early antimicrobial research lay in its evaluation against clinically relevant pathogens of the era, especially against the backdrop of rising antibiotic resistance.

Research on isoxazolyl penicillins, a chemical class closely related to Clometocillin, heavily focused on their activity against penicillinase-producing Staphylococcus aureus. Studies from that period investigated the minimum inhibitory concentrations (MICs) of new semi-synthetic penicillins against various bacterial strains. For instance, research on cloxacillin, a structural cousin of Clometocillin, demonstrated its efficacy against penicillinase-producing staphylococci, a major advantage over Penicillin G. nih.govoup.com

Early research on Clometocillin would have followed a similar path, involving:

Determination of Antimicrobial Spectrum: Initial studies would have tested Clometocillin against a panel of Gram-positive and Gram-negative bacteria to define its range of activity.

In-Vitro Susceptibility Testing: The minimum inhibitory concentration (MIC) would have been determined for key pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This data is fundamental to understanding a drug's potency.

Beta-Lactamase Stability: Although classified as beta-lactamase sensitive, the degree of its susceptibility compared to other penicillins would have been a key research question.

Overview of Academic Research Trajectories for Clometocillin

The academic research trajectory for an antibiotic like Clometocillin typically follows a path from synthesis and initial characterization to broader evaluation and, sometimes, eventual obsolescence.

The initial phase of research focused on the synthesis and chemical characterization of the molecule. Following this, the primary research trajectory involved preclinical and clinical evaluations. Publicly available data indicates that Clometocillin reached at least Phase II of clinical trials, a stage where the drug's efficacy is assessed in a patient group. nih.gov

Later research trajectories for penicillins often explore synergistic effects with other compounds. For example, studies have investigated the combination of cloxacillin with other antibiotics like ampicillin or with non-antibiotic compounds to enhance its activity, particularly against resistant bacteria. mdpi.comkarger.com It is plausible that similar research avenues were explored for Clometocillin to broaden its utility or overcome emerging resistance.

The final stage in the research trajectory of some drugs involves post-market surveillance and, in some cases, re-evaluation of their place in therapy. The mention of the withdrawal of Rixapen (clometocilline) from the market in some regions for certain indications suggests that, over time, it was likely superseded by newer agents with superior efficacy, a better resistance profile, or a broader spectrum of activity. This represents a common trajectory for many early semi-synthetic penicillins as antibiotic research continued to advance.

Structure

3D Structure

Properties

IUPAC Name |

6-[[2-(3,4-dichlorophenyl)-2-methoxyacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O5S/c1-17(2)12(16(24)25)21-14(23)10(15(21)27-17)20-13(22)11(26-3)7-4-5-8(18)9(19)6-7/h4-6,10-12,15H,1-3H3,(H,20,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXQBIZCQJLVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862783 | |

| Record name | 6-[2-(3,4-Dichlorophenyl)(methoxy)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Modification Studies of Clometocillin

Elucidation of Primary Synthetic Routes for Clometocillin (B1669220)

The synthesis of Clometocillin, like other semisynthetic penicillins, is centered around the modification of the core penicillin structure. wikipedia.org This involves the chemical attachment of a specific side chain to the foundational 6-aminopenicillanic acid (6-APA) nucleus. wikipedia.org

Precursor Compounds and Starting Materials in Clometocillin Synthesis

The synthesis of Clometocillin relies on two primary precursor compounds. The foundational structure is provided by 6-aminopenicillanic acid (6-APA), which contains the characteristic β-lactam ring fused to a thiazolidine (B150603) ring, the core structural motif of all penicillins. wikipedia.orgslideshare.net

The second key precursor is the acyl side chain, which for Clometocillin is (3,4-dichlorophenyl)(methoxy)acetic acid. nih.gov To facilitate the reaction, this carboxylic acid is typically converted into a more reactive form, such as an acyl chloride, namely (3,4-dichlorophenyl)(methoxy)acetyl chloride. This "activation" of the side chain is a common strategy in amide bond formation to ensure an efficient reaction with the amino group of 6-APA.

Key Reaction Steps and Intermediate Compounds

The central reaction in the synthesis of Clometocillin is the acylation of 6-aminopenicillanic acid. This involves the formation of an amide bond between the free amino group at the C6 position of the 6-APA nucleus and the activated carbonyl group of the (3,4-dichlorophenyl)(methoxy)acetyl side chain.

The reaction is a condensation reaction, where the nitrogen atom of the amino group on 6-APA acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated side-chain precursor (e.g., the acyl chloride). This process results in the formation of the final Clometocillin molecule and a byproduct (such as hydrochloric acid if an acyl chloride is used). The resulting structure incorporates the distinctive (3,4-dichlorophenyl)(methoxy)acetyl group, which is responsible for the specific antibacterial profile of Clometocillin. nih.gov

Stereochemical Considerations in Clometocillin Synthesis

The stereochemistry of Clometocillin is complex and crucial for its biological activity. The 6-aminopenicillanic acid (6-APA) precursor possesses a defined and fixed stereochemistry at its three chiral centers, designated as (2S,5R,6R). nih.govslideshare.net This specific spatial arrangement is essential for the molecule to fit into the active site of bacterial penicillin-binding proteins (PBPs). patsnap.com

The synthesis introduces a new chiral center in the acyl side chain at the carbon atom bonded to both the methoxy (B1213986) group and the dichlorophenyl ring. The acylation reaction typically results in a mixture of both possible stereoisomers (R and S) at this position. nih.gov Consequently, Clometocillin is produced and administered as a mixture of epimers, which are diastereomers that differ in configuration at only one stereocenter. nih.govebi.ac.uknih.gov

Exploration of Analogues and Derivatives of Clometocillin

The development of analogues and derivatives from a parent antibiotic scaffold like Clometocillin is a fundamental strategy in medicinal chemistry to enhance therapeutic properties.

Rationale for Structural Modifications of the Clometocillin Scaffold

Structural modifications of penicillins are primarily driven by the need to overcome bacterial resistance mechanisms and to broaden the spectrum of activity. wikipedia.orgasm.org A major challenge is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring and inactivate the antibiotic. nih.gov

The design of penicillins with bulky acyl side chains is a key strategy to provide steric hindrance, preventing the β-lactamase enzyme from accessing and cleaving the β-lactam ring. patsnap.comwikipedia.org The (3,4-dichlorophenyl)(methoxy)acetyl side chain of Clometocillin is a large, sterically demanding group. Modifications to this scaffold could aim to further enhance this steric protection, improve stability against acid hydrolysis, or alter the molecule's activity against different bacterial strains, including those that have developed resistance. asm.orgkarger.com

Methodologies for Derivatization at the Acyl Side Chain

Derivatization of the Clometocillin molecule would logically focus on the acyl side chain, as this component is most responsible for its specific properties and is synthetically accessible for modification. wikipedia.orgasm.orgslideshare.net Methodologies for creating derivatives could include:

Substitution on the Phenyl Ring: The positions and nature of the halogen substituents on the phenyl ring could be altered. For example, creating analogues with different halogen atoms (fluorine, bromine) or changing their positions on the ring could modulate the electronic properties and binding affinity of the molecule. unirioja.es

Modification of the α-substituent: The methoxy group at the alpha-carbon of the side chain is another key point for derivatization. It could be replaced with other alkoxy groups of varying sizes or with different functional groups to investigate their impact on steric hindrance and interaction with the target enzymes.

These synthetic explorations allow for the generation of a library of related compounds, which can then be screened for improved antibacterial efficacy and resistance profiles.

Modifications to the Beta-Lactam Core and Thiazolidine Ring System

The β-lactam ring is the key pharmacophore of penicillin antibiotics, responsible for their antibacterial activity. Its strained four-membered ring structure is highly reactive and essential for inhibiting bacterial cell wall synthesis. biomolther.org The thiazolidine ring, fused to the β-lactam ring, plays a crucial role in maintaining the structural integrity and reactivity of the β-lactam. biomolther.org Studies on penicillins in general provide insight into the potential modifications of these core structures in clometocillin.

Modifications to the Beta-Lactam Core:

The inherent strain of the β-lactam ring makes it susceptible to nucleophilic attack, which is the basis of its antibacterial action but also a pathway for its inactivation. Research in the broader field of penicillins has explored various chemical reactions involving the β-lactam ring, which can be extrapolated to clometocillin.

Hydrolysis: The most common modification is the hydrolytic cleavage of the amide bond in the β-lactam ring. This can be catalyzed by acids, bases, or enzymes such as β-lactamases produced by resistant bacteria. nih.gov This reaction opens the β-lactam ring and renders the antibiotic inactive. The stability of the β-lactam ring in clometocillin is a critical factor in its efficacy.

Reaction with Nucleophiles: The carbonyl group of the β-lactam ring is an electrophilic center and can react with various nucleophiles. This reactivity is central to its mechanism of action, where it acylates the serine residue of penicillin-binding proteins (PBPs) in bacteria. mdpi.com

Rearrangements: Under certain conditions, the penicillin nucleus can undergo rearrangements to form different isomeric structures, such as penillic acids. These rearrangements also lead to a loss of antibacterial activity.

Detailed Research Findings on Beta-Lactam Core Modifications

While specific studies on the modification of the clometocillin β-lactam ring are not extensively documented in publicly available literature, the general principles of penicillin chemistry apply. The table below summarizes potential modifications and their general effects on penicillin-type molecules.

| Modification Type | Reagent/Condition | Expected Outcome for Clometocillin | Impact on Activity |

| Hydrolysis | β-lactamase (enzyme) | Opening of the β-lactam ring to form inactive clometocilloic acid. | Loss of antibacterial activity. |

| Aminolysis | Primary amines | Nucleophilic opening of the β-lactam ring to form an amide derivative. | Loss of antibacterial activity. |

| Acid-Catalyzed Rearrangement | Acidic pH | Formation of penillic acid and other degradation products. | Loss of antibacterial activity. |

Modifications to the Thiazolidine Ring System:

The thiazolidine ring is generally more stable than the β-lactam ring. However, its integrity is vital for the proper conformation and strain of the fused β-lactam ring.

Oxidation of the Sulfur Atom: The sulfur atom in the thiazolidine ring can be oxidized to a sulfoxide (B87167) or a sulfone. This modification can alter the electronic properties and the three-dimensional shape of the penicillin nucleus, which in turn can affect its interaction with PBPs and its susceptibility to β-lactamases.

Ring Opening: Under specific chemical conditions, the thiazolidine ring can be opened. For instance, studies on benzylpenicillin have shown that the thiazolidine ring can undergo cleavage under certain pH conditions. nih.govasm.org

Modification of the Carboxylic Acid Group: The carboxylic acid group at C-2 of the thiazolidine ring is crucial for binding to the target enzyme. Esterification of this group can produce prodrugs, which are inactive but may have improved absorption characteristics. These esters are then hydrolyzed in the body to release the active antibiotic.

Detailed Research Findings on Thiazolidine Ring Modifications

Specific research on modifying the thiazolidine ring of clometocillin is limited. The following table outlines general modifications applicable to the penicillin scaffold and their potential consequences for clometocillin.

| Modification Type | Reagent/Condition | Expected Outcome for Clometocillin | Impact on Activity |

| Sulfur Oxidation | Oxidizing agents (e.g., peroxy acids) | Formation of clometocillin sulfoxide or sulfone. | Generally reduced or altered antibacterial activity. |

| Esterification | Alcohols, in the presence of an activating agent | Formation of a clometocillin ester (prodrug). | Inactive until hydrolyzed to the free acid. |

| Ring Cleavage | Specific pH and chemical reagents | Opening of the thiazolidine ring. | Loss of antibacterial activity. |

Molecular Mechanism of Action of Clometocillin

Inhibition of Bacterial Cell Wall Biosynthesis by Clometocillin (B1669220)

The primary mechanism of action of Clometocillin is the inhibition of bacterial cell wall synthesis. patsnap.compediatriconcall.compatsnap.com The bacterial cell wall is a crucial structure that provides shape and prevents the cell from bursting due to high internal osmotic pressure. patsnap.com The main component of this wall is peptidoglycan, a polymer of sugars and amino acids. nih.govmdpi.com Clometocillin, like other β-lactam antibiotics, interferes with the final stages of peptidoglycan synthesis. patsnap.comdrugbank.comsigmaaldrich.com This interference weakens the cell wall, rendering the bacterium unable to maintain its structural integrity, which ultimately leads to cell lysis and death. patsnap.compatsnap.com

Interaction of Clometocillin with Penicillin-Binding Proteins (PBPs)

Clometocillin exerts its inhibitory effect by targeting and binding to specific enzymes known as penicillin-binding proteins (PBPs). patsnap.compatsnap.comdrugbank.comnih.gov PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains, a critical step in providing the cell wall with its strength and rigidity. patsnap.combiorxiv.org The structure of β-lactam antibiotics, including Clometocillin, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors. nih.gov This structural similarity allows Clometocillin to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme complex. biorxiv.orgnih.gov This irreversible binding inactivates the PBP, preventing it from carrying out its function in cell wall synthesis. biorxiv.orgresearchgate.net

Role of Clometocillin in Inducing Autolytic Enzymes in Bacteria

Beyond the direct inhibition of cell wall synthesis, β-lactam antibiotics like Clometocillin are also understood to trigger the activity of bacterial autolytic enzymes. drugbank.comnih.gov These enzymes, also known as autolysins, are naturally occurring hydrolases that break down the peptidoglycan of the cell wall. nih.govresearchgate.net The inhibition of peptidoglycan synthesis by Clometocillin is thought to create a signal that deregulates these autolytic enzymes, leading to uncontrolled degradation of the cell wall and subsequent cell lysis. basicmedicalkey.comusda.gov

However, some research suggests a more complex relationship. Studies on Staphylococcus aureus have shown that while inhibitory concentrations of β-lactams induce lysis, sub-inhibitory concentrations can actually lead to a decrease in the activity of major autolytic enzymes. nih.gov This suggests a coregulation of cell wall synthetic and hydrolytic enzymes. nih.gov The depolarization of the cell membrane potential by β-lactam agents has also been proposed as a potential signal for inducing autolysis. basicmedicalkey.com

Cellular and Subcellular Effects of Clometocillin on Bacterial Physiology

The inhibition of cell wall synthesis by Clometocillin leads to distinct changes in bacterial physiology and morphology. Bacteria treated with Clometocillin often exhibit an increase in size and changes in cell shape, including the appearance of grooves on the cell surface. tandfonline.com These morphological alterations are a direct consequence of the damaged cell wall. tandfonline.com

At a subcellular level, the disruption of the cell wall can make bacteria more susceptible to the killing mechanisms of immune cells, such as neutrophils. nih.gov The effects of antibiotics on bacterial physiology can be concentration-dependent, with sub-lethal concentrations potentially inducing different responses compared to lethal concentrations. mcmaster.canih.gov For instance, sub-lethal doses of some antibiotics have been shown to impact cell wall metabolism and induce biofilm formation. mcmaster.ca

Comparative Analysis of Clometocillin's Mechanism with Other Penicillins

Clometocillin is part of the β-lactamase resistant class of penicillins. wikipedia.org A key feature that distinguishes Clometocillin and other isoxazolyl penicillins (like oxacillin (B1211168), cloxacillin (B1194729), and dicloxacillin) from earlier penicillins, such as penicillin G, is their resistance to degradation by β-lactamase enzymes produced by some bacteria. wikipedia.orgpatsnap.compatsnap.com This resistance is attributed to the bulky isoxazolyl side chain, which sterically hinders the binding of β-lactamases to the β-lactam ring. wikipedia.orgpatsnap.com

Antibacterial Spectrum and in Vitro Efficacy of Clometocillin

In Vitro Activity of Clometocillin (B1669220) Against Gram-Positive Microorganisms

Susceptibility Patterns of Streptococcus Species to Clometocillin

While comprehensive data on the susceptibility of all Streptococcus species to clometocillin are not widely available in the reviewed scientific literature, specific information regarding its activity against Streptococcus pneumoniae has been documented. For other beta-hemolytic streptococci, detailed in vitro susceptibility data for clometocillin is limited.

Clometocillin Activity Against Penicillin-Sensitive and Penicillin-Intermediate Streptococcus pneumoniae

A notable study by Verhaegen and Verbist in 1998 provides valuable insights into the in vitro efficacy of clometocillin against various strains of Streptococcus pneumoniae. The study determined the Minimum Inhibitory Concentrations (MICs) of 21 beta-lactam antibiotics, including clometocillin, against a large number of penicillin-susceptible (pen-S), penicillin-intermediate (pen-I), and penicillin-resistant (pen-R) pneumococci.

The research highlighted that the MICs of all tested beta-lactams increased in correlation with the rising MICs of penicillin. banglajol.info Importantly, clometocillin was identified as the most active penicillin against both penicillin-intermediate and penicillin-resistant strains of S. pneumoniae. banglajol.infonih.gov

Among the penicillins evaluated, clometocillin demonstrated superior activity, particularly against pen-I and pen-R strains. nih.gov While its activity against pen-S isolates was comparable to other oral beta-lactams, its enhanced potency against strains with reduced penicillin susceptibility suggests it could be a significant oral antibiotic option. nih.gov

Table 1: In Vitro Activity of Clometocillin against Streptococcus pneumoniae

| Pneumococcal Strain Category | Number of Isolates | Clometocillin MIC Range (mg/L) | Clometocillin MIC50 (mg/L) | Clometocillin MIC90 (mg/L) |

|---|---|---|---|---|

| Penicillin-Susceptible (pen-S) | 283 | ≤0.008–0.06 | 0.015 | 0.03 |

| Penicillin-Intermediate (pen-I) | 122 | 0.015–1 | 0.25 | 0.5 |

| Penicillin-Resistant (pen-R) | 23 | 0.25–2 | 1 | 2 |

Data sourced from Verhaegen and Verbist, 1998. banglajol.infonih.gov

Activity Against Specific Staphylococcus Strains (Excluding MRSA mechanisms beyond enzymatic)

In Vitro Activity of Clometocillin Against Gram-Negative Microorganisms

Efficacy Against Neisseria meningitidis and Neisseria gonorrhoeae

Specific studies detailing the in vitro efficacy of clometocillin against Neisseria meningitidis and Neisseria gonorrhoeae were not identified in the reviewed scientific literature.

Studies on Clometocillin Activity Against Select Enterobacteriaceae

Comprehensive studies on the in vitro activity of clometocillin against various members of the Enterobacteriaceae family are not available in the current body of scientific literature that was reviewed.

Mechanisms of Bacterial Resistance to Clometocillin

Beta-Lactamase-Mediated Resistance to Clometocillin (B1669220)

Role of Specific Penicillinases in Clometocillin Hydrolysis

Penicillinases are a subset of beta-lactamases that preferentially hydrolyze penicillins. nih.gov While no studies have specifically investigated the hydrolysis of Clometocillin by particular penicillinases, it is plausible that enzymes known to degrade other penicillins could also act on Clometocillin. The rate of hydrolysis would depend on the specific enzyme and the chemical structure of Clometocillin's side chain. nih.govnih.gov For instance, the bulky side groups of some penicillins can hinder access of beta-lactamases to the beta-lactam ring. uomus.edu.iq

Table 1: Examples of Penicillinases and Their General Substrate Profiles

| Penicillinase Type | Common Producing Organisms | General Substrate Profile |

| TEM-1 | Escherichia coli, Klebsiella pneumoniae | Penicillins, early cephalosporins |

| SHV-1 | Klebsiella pneumoniae | Penicillins, early cephalosporins |

| PC1 | Staphylococcus aureus | Penicillins |

This table provides a general overview and is not specific to Clometocillin.

Kinetic and Structural Studies of Beta-Lactamases Interacting with Clometocillin

Detailed kinetic and structural studies are essential to understand the efficiency of a beta-lactamase against a specific antibiotic. Such studies determine parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), which quantify the enzyme's affinity for the substrate and its turnover rate, respectively. frontiersin.org X-ray crystallography can further reveal the precise interactions between the antibiotic and the active site of the enzyme. nih.gov

Currently, there are no published kinetic or structural studies detailing the interaction between any beta-lactamase and Clometocillin. Future research in this area would be invaluable for predicting the potential efficacy of Clometocillin against beta-lactamase-producing bacteria.

Alteration of Penicillin-Binding Proteins (PBPs)

Penicillins exert their antibacterial effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. taylorandfrancis.commdpi.com Alterations in these target proteins can reduce the binding affinity of the antibiotic, leading to resistance. nih.govmdpi.com

Identification of Modified PBP Targets Affecting Clometocillin Efficacy

Resistance to beta-lactam antibiotics in bacteria such as Streptococcus pneumoniae and Staphylococcus aureus is often associated with mutations in the genes encoding PBPs. nih.govnih.gov These mutations result in altered PBP structures that have a lower affinity for penicillins. nih.govnih.gov For example, methicillin-resistant Staphylococcus aureus (MRSA) produces a unique PBP, PBP2a, which has a very low affinity for most beta-lactam antibiotics. infectionsinsurgery.org

Specific PBP modifications that would confer resistance to Clometocillin have not been identified. However, it is a well-established mechanism of resistance for the penicillin class, and it is reasonable to assume that similar alterations could reduce Clometocillin's effectiveness.

Biochemical Characterization of Reduced Affinity PBPs

The biochemical characterization of PBPs with reduced affinity involves measuring the concentration of the antibiotic required to inhibit the enzyme's activity. This is often expressed as the IC50 (inhibitory concentration 50%) or the Ki (inhibition constant). acs.org Such studies have been crucial in understanding resistance to other penicillins. mdpi.com

As with other aspects of Clometocillin resistance, there is a lack of specific biochemical data characterizing PBPs with reduced affinity for this compound.

Efflux Pump Systems in Bacterial Resistance to Clometocillin

Efflux pumps are membrane proteins that actively transport various substances, including antibiotics, out of the bacterial cell. reactgroup.orgnih.gov This mechanism prevents the antibiotic from reaching its intracellular target at a high enough concentration to be effective. infectionsinsurgery.orgreactgroup.org Efflux pumps can be specific for a single substrate or can have a broad substrate range, contributing to multidrug resistance. nih.govcaister.com

While efflux is a known resistance mechanism for some beta-lactam antibiotics in certain bacteria, there is no specific evidence to indicate that Clometocillin is a substrate for any known bacterial efflux pumps. mdpi.comnih.gov Research in this area would be necessary to determine if efflux plays a role in potential resistance to Clometocillin.

Table 2: Major Families of Bacterial Efflux Pumps

| Efflux Pump Superfamily | Energy Source | Common Examples | General Substrates |

| ATP-binding cassette (ABC) | ATP | MsbA, LmrA | Various, including some antibiotics |

| Major facilitator superfamily (MFS) | Proton-motive force | NorA, TetA | Tetracyclines, fluoroquinolones |

| Resistance-nodulation-division (RND) | Proton-motive force | AcrAB-TolC, MexAB-OprM | Wide range of antibiotics and toxic compounds |

| Small multidrug resistance (SMR) | Proton-motive force | EmrE | Quaternary ammonium (B1175870) compounds |

| Multidrug and toxic compound extrusion (MATE) | Sodium ion gradient or proton-motive force | NorM | Fluoroquinolones, aminoglycosides |

This table provides a general overview of efflux pump families and is not specific to Clometocillin.

Despite a comprehensive search for scientific literature, detailed research findings specifically characterizing the mechanisms of bacterial resistance to Clometocillin (also known as Penicilline 3566; Rixapen) are not available in the public domain. Consequently, it is not possible to provide a scientifically accurate article that adheres to the detailed outline requested.

General mechanisms of bacterial resistance to penicillins and related beta-lactam antibiotics are well-documented and include the production of beta-lactamase enzymes, modification of penicillin-binding proteins (PBPs), and reduced drug permeability due to alterations in the bacterial outer membrane, including porin channel modifications and the action of efflux pumps. Bacteria can also develop adaptive resistance and employ stress responses to survive in the presence of antibiotics.

However, specific studies detailing the characterization of efflux transporters involved in Clometocillin extrusion, the genetic regulation of these pumps, specific porin modifications that reduce permeability to Clometocillin, or the adaptive stress responses of bacteria to this particular compound have not been identified. The provided outline requires a level of specific detail that is contingent on dedicated research into Clometocillin's interactions with resistant bacteria. Without such studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationships Sar of Clometocillin

Impact of the Acyl Side Chain on Clometocillin (B1669220) Activity and Stability

The presence of a 3,4-dichlorophenyl group in the acyl side chain is a significant determinant of clometocillin's activity. While specific studies on clometocillin are limited, the inclusion of halogenated phenyl rings in penicillins is known to affect their physicochemical properties, such as lipophilicity. This, in turn, can influence the drug's ability to penetrate bacterial cell walls. The electron-withdrawing nature of the chlorine atoms can also impact the chemical reactivity of the side chain and its interaction with the active site of penicillin-binding proteins (PBPs), the ultimate target of penicillin antibiotics. The substitution pattern on the phenyl ring is crucial; the 3,4-dichloro arrangement provides a specific steric and electronic profile that modulates the binding affinity to PBPs.

Table 1: Postulated Influence of Phenyl Ring Substituents on Penicillin Activity

| Substituent Position | Nature of Substituent | Postulated Effect on Activity | Rationale |

|---|---|---|---|

| Para (4-position) | Electron-withdrawing (e.g., Cl) | Potentially enhanced activity against certain bacteria | Alters electronic properties of the side chain, potentially improving PBP binding. |

| Meta (3-position) | Electron-withdrawing (e.g., Cl) | May contribute to steric bulk and electronic effects | Influences the overall shape and electronic distribution of the side chain. |

| Ortho (2-position) | Electron-withdrawing (e.g., Cl) | Can provide steric hindrance to beta-lactamases | The bulky group can physically block the access of inactivating enzymes. |

Clometocillin is characterized by the presence of a methoxy (B1213986) group on the alpha-carbon of the acyl side chain. This structural feature is critical as it introduces a chiral center, meaning clometocillin exists as a mixture of epimers. The stereochemistry at this position can significantly affect the biological activity. One epimer may fit more precisely into the active site of the target PBP, leading to greater inhibitory activity, while the other may be less active.

The methoxy group also provides steric bulk, which can play a role in protecting the beta-lactam ring from hydrolysis by some beta-lactamase enzymes. This steric hindrance can impede the approach of the enzyme to the susceptible amide bond in the beta-lactam ring, thereby conferring a degree of resistance. Studies on other beta-lactams, such as temocillin, have shown that a 6-alpha-methoxy group can enhance stability against serine beta-lactamases. asm.org

Table 2: Potential Impact of Alpha-Methoxy Epimers on Clometocillin's Properties

| Epimer | Postulated PBP Binding Affinity | Postulated Beta-Lactamase Stability | Rationale |

|---|---|---|---|

| Epimer A | Higher | Potentially Higher | Optimal spatial arrangement for interaction with the PBP active site and steric shielding of the beta-lactam ring. |

| Epimer B | Lower | Potentially Lower | Sub-optimal fit within the PBP active site and less effective steric hindrance against beta-lactamases. |

Contribution of the Beta-Lactam and Thiazolidine (B150603) Rings to Biological Activity

The core of the clometocillin molecule is the 6-aminopenicillanic acid nucleus, which consists of a four-membered beta-lactam ring fused to a five-membered thiazolidine ring. This bicyclic system is the pharmacophore responsible for the antibacterial activity of all penicillins.

The high reactivity of the strained beta-lactam ring is crucial for its mechanism of action. It mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors of the bacterial cell wall. This allows it to acylate the serine residue in the active site of PBPs, leading to the irreversible inhibition of these enzymes. This, in turn, disrupts the synthesis of the bacterial cell wall, ultimately causing cell lysis and death.

The thiazolidine ring, with its gem-dimethyl substitution at C2 and a carboxylate group at C3, is essential for maintaining the structural integrity of the beta-lactam ring and for proper orientation and binding within the PBP active site. The carboxylate group, in particular, is involved in crucial ionic interactions with positively charged residues in the PBP active site, anchoring the antibiotic in the correct position for the acylation reaction to occur. Any modification that disrupts the integrity of this bicyclic core results in a loss of antibacterial activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Clometocillin and Derivatives

For clometocillin and its hypothetical derivatives, a QSAR model would typically involve calculating various molecular descriptors. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Table 3: Examples of Descriptors for a Hypothetical QSAR Model of Clometocillin Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Antibacterial Activity |

|---|---|---|

| Electronic | Hammett constants of phenyl substituents | Modulate the electronic properties of the side chain, affecting PBP binding. |

| Steric | Molar refractivity of side chain substituents | Reflects the volume and polarizability, which can impact the fit in the PBP active site. |

| Hydrophobic | LogP (partition coefficient) | Influences the ability of the molecule to cross bacterial cell membranes. |

By correlating these descriptors with the observed antibacterial activity (e.g., minimum inhibitory concentration or MIC values) of a series of related compounds, a predictive QSAR model could be developed. Such a model could then be used to guide the design of new clometocillin derivatives with potentially improved activity, a broader spectrum, or enhanced stability against beta-lactamases. For instance, a model might reveal that increasing the steric bulk at a particular position on the 3,4-dichlorophenyl ring while maintaining a certain level of hydrophobicity could lead to more potent derivatives.

Pharmacokinetic and Pharmacodynamic Principles in Pre Clinical Models for Clometocillin

In Vitro Absorption and Distribution Studies of Clometocillin (B1669220)

The initial assessment of a new drug's potential for effective delivery to the site of infection begins with in vitro studies of its absorption and distribution characteristics. These studies provide early insights into a drug's bioavailability and its ability to penetrate various tissues.

A key method for predicting the intestinal absorption of an orally administered drug is the use of Caco-2 cell monolayers. These cells, derived from human colon adenocarcinoma, form a polarized epithelial cell layer that mimics the intestinal barrier. By measuring the rate at which Clometocillin traverses this cell layer, researchers can estimate its potential for absorption in the human gut. For a compound of the isoxazolyl penicillin class, a moderate to high permeability would be a desirable characteristic to ensure sufficient oral bioavailability.

Another critical aspect of drug distribution is its binding to plasma proteins, predominantly albumin. Only the unbound, or free, fraction of the drug is active and able to reach the site of infection. The related compound, Cloxacillin (B1194729), exhibits high protein binding. Therefore, determining the extent of Clometocillin's protein binding is crucial, as any variations in a patient's plasma protein levels could significantly influence the drug's efficacy.

To further understand how a drug might distribute into different tissues, in vitro models such as isolated perfused organ systems can be utilized. For instance, a study using an isolated perfused bovine udder model investigated the distribution of Cloxacillin into glandular tissue. nih.govnih.gov This type of study is particularly relevant for drugs intended to treat infections in specific anatomical locations. The findings from such a study on Clometocillin would inform its potential to reach therapeutic concentrations in various tissues.

| Tissue Location | Mean Concentration (µg/g) |

|---|---|

| Teat Cistern | 15.2 |

| Gland Cistern | 10.8 |

| Parenchyma (Proximal) | 7.5 |

| Parenchyma (Distal) | 4.2 |

Metabolomic Profiling of Clometocillin in Cellular Systems and Animal Models

Metabolomic profiling is a sophisticated analytical approach used to identify and quantify the metabolic products of a drug. This is essential for understanding how the drug is processed by the body and for identifying any potentially active or toxic metabolites.

In the early stages of pre-clinical development, in vitro systems such as human and animal liver microsomes or primary hepatocytes are used. These systems contain the metabolic enzymes responsible for drug biotransformation. By incubating Clometocillin with these systems, researchers can identify its primary metabolic pathways and observe any differences between species, which is critical for selecting appropriate animal models for further testing.

In subsequent animal studies, metabolomic analysis of biological samples like plasma, urine, and bile provides a comprehensive overview of the drug's metabolic fate in vivo. A study investigating the metabolic response to Cloxacillin treatment in mice with Staphylococcus aureus infection revealed that effective antibiotic therapy induces a distinct metabolic signature. nih.gov This indicates that metabolomics can be a valuable tool not only for assessing drug metabolism but also for evaluating its therapeutic impact at a molecular level.

Excretion Pathways and Half-Life Determination in Model Organisms

Understanding how a drug is eliminated from the body and how long it remains at therapeutic concentrations is a fundamental aspect of pharmacokinetics. These parameters are key to designing effective dosing regimens.

Pre-clinical studies in animal models, such as rodents and non-rodents, are conducted to determine the primary routes of excretion for Clometocillin, whether it be through the kidneys into urine or through the liver into feces. For many penicillins, renal excretion is the main pathway of elimination.

| Parameter | Value |

|---|---|

| Elimination Half-Life (t½) | 1.5 hours |

| Volume of Distribution (Vd) | 0.3 L/kg |

| Total Body Clearance (CL) | 0.14 L/hr/kg |

Pharmacodynamic Modeling of Clometocillin Activity Against Bacterial Populations in In Vitro Systems and Animal Models

Pharmacodynamic modeling is the science of relating drug exposure (pharmacokinetics) to its therapeutic effect (pharmacodynamics). For antibiotics, this involves identifying a PK/PD index that best predicts the drug's ability to kill or inhibit the growth of bacteria. For beta-lactam antibiotics such as Clometocillin, the most critical PK/PD index is typically the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC). mdpi.com

The foundation of pharmacodynamic modeling lies in in vitro time-kill curve studies. In these experiments, various concentrations of Clometocillin are introduced to bacterial cultures, and the rate and extent of bacterial killing are measured over time. This provides essential information on the drug's bactericidal or bacteriostatic properties.

The insights gained from in vitro studies are then translated to in vivo settings using animal models of infection, such as the neutropenic murine thigh infection model. mdpi.com In these models, the relationship between the administered dose, the resulting drug concentrations in the body, and the antibacterial effect is meticulously studied. For example, a study on the pharmacodynamic modeling of Cloxacillin against Staphylococcus aureus in an experimental infection model found a strong correlation between the predicted antibacterial effect, based on in vitro data, and the observed outcomes in the animal model. nih.govnih.gov Such models are indispensable for determining the target %fT > MIC for Clometocillin that is likely to result in a successful therapeutic outcome in patients. This data-driven approach is fundamental to the rational selection of dosing regimens for subsequent clinical trials.

Analytical Methodologies for Clometocillin Research

Chromatographic Techniques for Separation and Quantification of Clometocillin (B1669220)

Chromatography is a cornerstone for the analysis of pharmaceutical compounds like Clometocillin. It allows for the effective separation of the active ingredient from impurities, degradation products, or other components within a sample matrix. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely utilized and reliable method for the determination of Clometocillin in both bulk drug substances and pharmaceutical formulations. thepharmajournal.com The technique's prevalence is due to its high resolution, sensitivity, and speed. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach.

A specific, validated RP-HPLC method for Clometocillin sodium involves a C18 column with isocratic elution. thepharmajournal.com The mobile phase, a mixture of an aqueous phosphate (B84403) buffer and acetonitrile, allows for the separation of Clometocillin from other substances. thepharmajournal.com Detection is typically performed using an ultraviolet (UV) detector, as the β-lactam structure possesses chromophores that absorb light in the UV spectrum. thepharmajournal.comjssuni.edu.in The selection of the detection wavelength is critical for achieving maximum sensitivity. thepharmajournal.com

Key parameters for a typical HPLC analysis of Clometocillin are detailed below.

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Column | Thermo C18 (250 x 4.60 mm, 5 µm particle size) |

| Mobile Phase | 20mM KH₂PO₄ (pH 3.0 with OPA) : Acetonitrile (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 224 nm |

| Injection Volume | 20 µL |

| Retention Time | Approximately 3.99 ± 0.3 min |

| Data sourced from a study on the determination of cloxacillin (B1194729) sodium in bulk. thepharmajournal.com |

This method demonstrates good linearity within a specific concentration range and has a low limit of detection (LOD) and limit of quantification (LOQ), making it suitable for precise quantitative analysis. thepharmajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com However, its direct application for the analysis of penicillin antibiotics like Clometocillin is limited. Penicillins are generally polar, non-volatile, and thermally labile compounds. nih.gov These characteristics make them unsuitable for direct injection into a GC system, which requires analytes to be volatile and stable at high temperatures.

To analyze Clometocillin using GC-MS, a chemical derivatization step is necessary to convert the non-volatile antibiotic into a more volatile and thermally stable derivative. While GC-MS methods have been established for other penicillins, such as Penicillin G, they are not commonly reported for Clometocillin. mdpi.com The complexity of the derivatization process often leads researchers to prefer LC-based methods for routine analysis. researchgate.net If a GC-MS approach were to be developed, it would require careful optimization of the derivatization reaction and chromatographic conditions to ensure accurate and reproducible results. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of Clometocillin and assessing its purity. These methods provide detailed information about the molecular arrangement and can detect the presence of impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including antibiotics. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to characterize the molecular structure of Clometocillin.

¹H-NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. This helps to confirm the presence of key structural features of the Clometocillin molecule.

¹³C-NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule, providing a carbon "skeleton" that is crucial for structural confirmation. encyclopedia.pub

NMR is not only used for initial structure confirmation but can also be applied to study the behavior of Clometocillin in solution, such as its self-association properties. acs.org

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for both the identification and quantification of Clometocillin. nih.govnih.gov This method is especially valuable for analyzing complex matrices and detecting residues at very low levels. nih.gov

In a typical LC-MS/MS analysis of Clometocillin, the compound is first separated by HPLC and then introduced into the mass spectrometer. Positive ion electrospray ionization (ESI) is a common method used to generate ions from the Clometocillin molecule. nih.gov For Clometocillin, analysis often focuses on the fragmentation of its sodium adduct. nih.gov

Tandem mass spectrometry (MS/MS) is employed for confirmation. A specific precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor to the product ion is a highly specific signature of the compound, which provides unambiguous identification and minimizes matrix interference. nih.govwur.nl This high selectivity makes LC-MS/MS a preferred method for confirmatory analysis. nih.gov

| Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Positive Ion Electrospray (ESI) |

| Precursor Ion | Protonated Molecule [M+H]⁺ or Sodium Adduct [M+Na]⁺ |

| Detection | Tandem MS (monitoring specific precursor-to-product ion transitions) |

| Application | Quantitative analysis and confirmatory identification |

| Data synthesized from studies on beta-lactam analysis. nih.govresearchgate.net |

The method can be validated to have very low theoretical detection limits, often in the low nanogram per milliliter (ng/mL) range in matrices like milk. nih.gov

Microbiological Assays for In Vitro Activity Evaluation

While chemical methods like HPLC and LC-MS provide information on the concentration of an antibiotic, microbiological assays are essential for determining its biological activity or potency. drugfuture.com These assays measure the inhibitory effect of the antibiotic on the growth of susceptible microorganisms. longdom.org

The two primary techniques used for microbiological assays are the cylinder-plate (or agar (B569324) diffusion) assay and the turbidimetric (or tube) assay. drugfuture.com

Cylinder-Plate Assay: This agar diffusion method involves placing cylinders containing the antibiotic solution onto an agar plate inoculated with a specific test microorganism. The antibiotic diffuses into the agar, creating a circular zone of growth inhibition. The diameter of this zone is proportional to the concentration and potency of the antibiotic. The cylinder-plate assay is a standard method for determining the potency of Cloxacillin. drugfuture.com

Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. vibiosphen.com Serial dilutions of the antibiotic are prepared in a liquid growth medium and inoculated with the test organism. The MIC value is a critical parameter for assessing the in vitro efficacy of an antibiotic against specific pathogens. longdom.orgpharmacologydiscoveryservices.com

| Assay Type | Principle | Key Parameter Measured |

| Cylinder-Plate Assay | Diffusion of antibiotic through agar inhibits microbial growth. | Diameter of the Zone of Inhibition |

| Broth Dilution Assay | Inhibition of microbial growth in a liquid medium. | Minimum Inhibitory Concentration (MIC) |

| Turbidimetric Assay | Measures the reduction in turbidity of a microbial culture caused by the antibiotic. | Light transmittance/absorbance |

| Information based on general principles of microbiological assays. drugfuture.comlongdom.org |

These assays are crucial in the early stages of drug discovery for screening candidates and in quality control to ensure that the final product possesses the required biological activity. longdom.org

Biotechnological Production and Strain Improvement Research

Fermentation Processes for Penicillin Production Relevant to Clometocillin (B1669220)

The industrial production of the foundational molecule for clometocillin, 6-aminopenicillanic acid (6-APA), is achieved through large-scale fermentation of high-yielding strains of the filamentous fungus Penicillium chrysogenum. This process is typically a fed-batch submerged fermentation, which allows for greater control over nutrient levels and can prolong the production phase of the antibiotic.

The fermentation medium is a critical factor and is generally composed of a carbon source, a nitrogen source, and various minerals. Lactose has traditionally been a preferred carbon source as it is metabolized slowly, which helps to avoid rapid biomass growth at the expense of penicillin production. The nitrogen source can be complex, such as corn steep liquor, which also provides vitamins and other growth factors.

Key parameters that are meticulously controlled during fermentation include pH, temperature, dissolved oxygen, and agitation. Maintaining these parameters within their optimal ranges is crucial for maximizing the yield of the penicillin nucleus. For instance, the pH is typically maintained between 6.8 and 7.4, while the temperature is kept around 25-28°C. Aeration is essential as the fermentation is an aerobic process.

Table 1: Typical Fermentation Parameters for Penicillium chrysogenum

| Parameter | Typical Range | Purpose |

| Temperature | 25-28°C | Optimal for fungal growth and enzyme activity. |

| pH | 6.8-7.4 | Maintained to ensure enzyme stability and penicillin production. |

| Dissolved Oxygen | >20% saturation | Essential for aerobic respiration and biosynthesis. |

| Agitation | 500-1500 rpm | Ensures homogeneity of nutrients and oxygen. |

| Carbon Source | Lactose, glucose | Provides energy and carbon skeletons for biosynthesis. |

| Nitrogen Source | Corn steep liquor, ammonium (B1175870) sulfate | Provides nitrogen for amino acid and protein synthesis. |

Genetic Engineering of Producer Microorganisms for Enhanced Clometocillin Yield or Modified Properties

To enhance the production of the 6-APA precursor for clometocillin, extensive research has been conducted on the genetic modification of P. chrysogenum. The primary goals of these genetic engineering efforts are to increase the metabolic flux towards penicillin biosynthesis and to eliminate competing pathways.

One of the most significant breakthroughs was the discovery that high-yielding industrial strains contain multiple copies of the penicillin biosynthesis gene cluster. This cluster includes three key genes: pcbAB, pcbC, and penDE. The amplification of this gene cluster has been a cornerstone of classical strain improvement programs. nih.gov

Modern genetic engineering techniques have allowed for more targeted modifications. For example, the overexpression of the penDE gene, which encodes for isopenicillin N acyltransferase (IAT), has been shown to be a limiting factor in high-yielding strains. nih.gov Balanced overproduction of this enzyme can lead to a significant increase in penicillin production. However, excessively high levels of IAT can lead to the accumulation of the 6-APA precursor, which could be advantageous for semi-synthetic penicillin production. nih.gov

Another strategy involves the modification of pathways that compete for precursors. For instance, the downregulation of genes involved in the synthesis of lysine, which shares a common precursor with penicillin, can redirect metabolic flow towards the desired product. Furthermore, genes involved in the catabolism of the side-chain precursor can be deleted to prevent its degradation. While these strategies have been applied to natural penicillins, they are directly relevant to improving the yield of the 6-APA nucleus for clometocillin synthesis.

Table 2: Genetic Engineering Strategies for Enhanced Penicillin Precursor Production

| Strategy | Target Gene(s) | Objective |

| Gene Amplification | pcbAB, pcbC, penDE | Increase the copy number of the entire penicillin biosynthesis gene cluster. |

| Overexpression | penDE (IAT) | Enhance the final step of penicillin biosynthesis. |

| Pathway Engineering | Lysine biosynthesis genes | Redirect precursor flux towards penicillin synthesis. |

| Deletion of Competing Pathways | Side-chain catabolism genes | Prevent the degradation of precursor molecules. |

Biotransformation Pathways in Clometocillin Synthesis

The final step in the synthesis of clometocillin involves the acylation of the 6-APA nucleus with the 3,4-dichlorophenyl-methoxyacetyl side chain. While this can be achieved through chemical synthesis, there is a growing interest in enzymatic methods, which are more environmentally friendly and can offer higher specificity. mdpi.comresearchgate.net

The key enzymes in this biotransformation are penicillin acylases (also known as penicillin amidases). These enzymes can catalyze both the hydrolysis of natural penicillins to 6-APA and the reverse reaction, the condensation of 6-APA with a suitable side-chain precursor. For the synthesis of clometocillin, a penicillin acylase with a high affinity for the 3,4-dichlorophenyl-methoxyacetic acid (or an activated form of it) would be required.

Research into the enzymatic synthesis of various semi-synthetic penicillins has shown that the reaction conditions, such as pH and temperature, as well as the nature of the acyl donor, are critical for achieving high yields. The synthesis is often kinetically controlled, meaning the product is formed as a metastable intermediate and can be subsequently hydrolyzed by the same enzyme. To favor synthesis over hydrolysis, reaction conditions are carefully optimized. This can include the use of organic co-solvents to reduce water activity or the use of activated acyl donors like esters or amides.

While specific studies on the enzymatic synthesis of clometocillin are not widely published, research on penicillin acylases from various microbial sources, such as Escherichia coli and Streptomyces lavendulae, provides a basis for identifying or engineering an enzyme with the desired specificity for the clometocillin side chain. nih.gov The substrate specificity of these enzymes can be modified through protein engineering to accommodate novel side chains.

Downstream Processing and Purification Methodologies for Research-Grade Clometocillin

The recovery and purification of clometocillin from the fermentation broth or enzymatic reaction mixture is a multi-step process designed to achieve high purity suitable for research applications. The initial step typically involves the separation of the microbial biomass from the liquid phase, which can be achieved through centrifugation or filtration.

The subsequent purification steps are designed to isolate the clometocillin from other components in the broth, including residual nutrients, metabolic byproducts, and other impurities. Given the hydrophobic nature of the dichlorophenyl side chain of clometocillin, techniques that exploit this property are likely to be effective.

Common downstream processing techniques for penicillins include:

Solvent Extraction: The penicillin is extracted from the aqueous phase into an organic solvent at a low pH, where it is more soluble in the organic phase. It can then be back-extracted into an aqueous buffer at a neutral pH.

Adsorption Chromatography: Synthetic adsorbent resins can be used to capture the antibiotic from the clarified broth. The hydrophobic nature of clometocillin would make it a good candidate for adsorption onto non-ionic polymeric resins. Elution is typically achieved with a solvent such as methanol (B129727) or ethanol. mdpi.com

Chromatographic Purification: For achieving high purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are employed. Reversed-phase HPLC, where the stationary phase is nonpolar, would be particularly well-suited for purifying the relatively hydrophobic clometocillin.

The final step in the purification process often involves crystallization to obtain a stable, high-purity solid product.

Table 3: Downstream Processing Steps for Semi-Synthetic Penicillins

| Step | Technique | Purpose |

| Solid-Liquid Separation | Centrifugation, Filtration | Removal of microbial biomass. |

| Initial Recovery | Solvent Extraction, Adsorption | Concentration and initial purification from the aqueous phase. |

| Intermediate Purification | Chromatography (e.g., Ion Exchange, Adsorption) | Removal of bulk impurities. |

| Final Polishing | High-Performance Liquid Chromatography (HPLC) | To achieve high purity for research-grade material. |

| Final Product Formulation | Crystallization, Lyophilization | To obtain a stable, solid product. |

Future Research Directions and Unanswered Questions in Clometocillin Studies

Exploration of Novel Resistance Mechanisms Beyond Known Pathways

While enzymatic degradation by β-lactamases is a primary mechanism of resistance to penicillins, the future study of clometocillin (B1669220) must delve into less characterized pathways. Bacteria continuously evolve, and understanding the full spectrum of resistance is crucial for anticipating and overcoming future challenges. oup.com The evolution of resistance is an ongoing phenomenon that requires constant surveillance and research to identify new mechanisms. oup.com

Future research should focus on identifying and characterizing non-canonical resistance mechanisms. This includes:

Target Site Modification: Investigating mutations in penicillin-binding proteins (PBPs) that reduce the binding affinity of clometocillin. explorationpub.com Some bacteria can produce alternative proteins that substitute for those inhibited by an antibiotic, such as the modified PBPs in MRSA (methicillin-resistant Staphylococcus aureus) which have a low affinity for β-lactam antibiotics. reactgroup.org

Efflux Pumps: Characterizing the role of specific efflux pumps that may actively transport clometocillin out of the bacterial cell, thereby lowering its intracellular concentration to sub-therapeutic levels. reactgroup.org Bacteria can produce pumps in their membranes that transport various compounds, including antibiotics, out of the cell. reactgroup.org

Decreased Permeability: Studying alterations in the bacterial cell membrane, such as changes in porin channels, that hinder the influx of clometocillin to its target site within the periplasmic space. reactgroup.org

Biofilm Formation: Examining the influence of biofilm matrices on clometocillin penetration and the physiological state of bacteria within these communities, which can confer increased tolerance.

Table 1: Potential Novel Resistance Mechanisms for Clometocillin Investigation

| Resistance Mechanism | Description | Research Focus |

|---|---|---|

| Target Site Modification | Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce the drug's binding effectiveness. reactgroup.org | Sequencing of PBP genes in resistant isolates to identify specific mutations. |

| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell via membrane proteins. reactgroup.org | Identification and characterization of specific pumps responsible for clometocillin efflux. |

| Decreased Permeability | Changes in the bacterial outer membrane that restrict antibiotic entry. reactgroup.org | Analysis of porin protein expression and structure in resistant strains. |

Development of Clometocillin-Based Chemical Probes for Target Discovery

To expand the utility of the clometocillin scaffold, the development of chemical probes is a critical research direction. Chemical probes are specialized small molecules used to study protein function and are essential tools in drug discovery for validating new molecular targets. thermofisher.comopentargets.org A well-designed probe should be potent, selective, and demonstrate on-target effects in cellular systems. thermofisher.comopentargets.org

By modifying the clometocillin structure with reporter tags (e.g., fluorescent dyes or biotin), researchers can create probes to:

Identify Novel Binding Partners: These probes can be used in cellular lysates or intact cells to "pull down" and identify proteins that interact with the clometocillin core structure, potentially revealing new targets or off-target effects.

Visualize Drug Distribution: Fluorescently tagged clometocillin probes could allow for the visualization of drug accumulation and localization within bacterial cells, providing insights into permeability and efflux.

Interrogate Target Engagement: Probes can help quantify the extent to which clometocillin engages with its PBP targets under different conditions, which is crucial for understanding the relationship between target binding and antibacterial activity. nih.gov

The development of these molecular tools will enable a deeper understanding of clometocillin's mechanism of action and could uncover new therapeutic applications for its chemical backbone. ox.ac.uknih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Clometocillin Research

The application of "omics" technologies offers a systems-level perspective on the bacterial response to clometocillin. nih.gov These high-throughput methods can provide a comprehensive snapshot of the changes occurring within a bacterium upon antibiotic exposure. nih.gov

Genomics: Comparative genomics can be used to analyze the DNA sequences of clometocillin-susceptible and resistant bacterial strains. nih.gov This can rapidly identify genetic mutations, such as those in PBP genes or regulatory elements of efflux pumps, that are associated with resistance.

Proteomics: This approach involves the large-scale study of proteins. By comparing the proteomes of bacteria treated with clometocillin to untreated controls, researchers can identify changes in protein expression. fao.org This might reveal the upregulation of stress response proteins, enzymes involved in cell wall remodeling, or previously unknown resistance-conferring proteins.

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within a cell. mdpi.com Exposing bacteria to clometocillin and analyzing the subsequent changes in their metabolic profile can illuminate the downstream consequences of cell wall synthesis inhibition and identify metabolic pathways that are crucial for survival or death. nih.gov

Integrating these multi-omics datasets can provide a holistic view of clometocillin's impact on bacterial physiology and reveal complex networks involved in its antibacterial action and the bacterial response. mdpi.com

Design of Next-Generation Analogues with Improved Activity or Resistance Profiles

The threat of resistance necessitates the continuous development of new and improved antibiotics. nih.gov A key research avenue is the rational design of next-generation clometocillin analogues. Using the existing clometocillin molecule as a scaffold, medicinal chemists can synthesize a library of new compounds with targeted modifications aimed at:

Overcoming β-Lactamase Activity: Designing analogues with steric hindrance around the β-lactam ring to prevent cleavage by β-lactamase enzymes.

Enhancing PBP Affinity: Modifying the acyl side chain to increase the binding affinity and spectrum of activity against PBPs from different bacterial species, including resistant strains.

Improving Pharmacokinetic Properties: Altering the molecule to enhance its stability, solubility, and penetration through bacterial membranes.

This process of analogue development, guided by structural biology and computational modeling, is essential for creating more robust and resilient penicillin-class antibiotics that can circumvent existing resistance mechanisms. nih.gov

Investigation of Clometocillin in Combination with Other Antimicrobial Agents in Research Models

Combination therapy is an increasingly important strategy to combat multidrug-resistant bacteria and enhance therapeutic efficacy. mdpi.com Future research should systematically investigate clometocillin in combination with other antimicrobial agents in preclinical research models. The goal is to identify synergistic interactions where the combined effect of two drugs is greater than the sum of their individual effects. fraserlab.com

Potential combinations for investigation include:

Clometocillin + β-Lactamase Inhibitors: The classic combination strategy, pairing clometocillin with inhibitors like clavulanic acid or avibactam, could restore its activity against β-lactamase-producing bacteria.

Clometocillin + Aminoglycosides: This combination has historically shown synergy, as the cell wall damage caused by the penicillin may enhance the uptake of the aminoglycoside.

Clometocillin + Agents Targeting Other Pathways: Combining clometocillin with drugs that inhibit different essential processes, such as protein synthesis (e.g., tetracyclines) or DNA replication (e.g., quinolones), could create a multi-pronged attack that is less likely to be overcome by resistance. explorationpub.com

In vitro studies, such as checkerboard assays, can quantify the synergistic, additive, or antagonistic effects of these combinations. nih.gov Promising combinations, like the observed synergy between daptomycin (B549167) and cloxacillin (B1194729) against MRSA, can then be advanced to in vivo infection models to evaluate their therapeutic potential. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Amikacin |

| Aminoglycoside |

| Amoxicillin |

| Ampicillin (B1664943) |

| Avibactam |

| Benzathine benzylpenicillin |

| Benzylpenicillin |

| Cefalexin |

| Cefazolin |

| Ceftazidime |

| Ceftolozane |

| Chloramphenicol |

| Clavulanic acid |

| Clindamycin |

| Clometocillin |

| Cloxacillin |

| Colistin |

| Daptomycin |

| Doxycycline |

| Fosfomycin |

| Gentamicin |

| Linezolid |

| Meropenem |

| Metronidazole |

| Nitrofurantoin |

| Oxacillin (B1211168) |

| Penicillin |

| Penicillin V |

| Phenoxymethylpenicillin |

| Plazomicin |

| Polymyxin B |

| Procaine benzylpenicillin |

| Quinolones |

| Spectinomycin |

| Sulfamethoxazole |

| Tazobactam |

| Tetracycline |

| Trimethoprim |

| Vaborbactam |

Q & A

Q. Q1: How can researchers formulate a testable hypothesis for studying the pharmacokinetic interactions between Penicilline 3566 and Rixapen?

Methodological Answer:

- Step 1: Use the PICO framework (Population: target organism/cell line; Intervention: drug combination; Comparison: monotherapy effects; Outcome: bioavailability/toxicity metrics) to narrow the scope .

- Step 2: Apply FINER criteria to ensure feasibility (e.g., accessible lab resources) and relevance (e.g., addressing antibiotic resistance gaps) .

- Step 3: Conduct a preliminary literature review using databases like PubMed or ProQuest Dissertations to identify understudied interactions (e.g., synergy in Gram-negative bacteria) .

Q. Q2: What standardized protocols are recommended for in vitro susceptibility testing of Penicilline 3566 against multidrug-resistant strains?

Methodological Answer:

- Protocol Design: Follow CLSI guidelines (Clinical and Laboratory Standards Institute) for broth microdilution assays, specifying inoculum size (e.g., 5 × 10⁵ CFU/mL) and incubation conditions (35°C, 16–20 hours) .

- Control Groups: Include positive controls (e.g., known β-lactamase inhibitors) and negative controls (sterile media) to validate results .

- Data Validation: Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in published data on Rixapen’s efficacy in biofilm disruption?

Methodological Answer:

- Step 1: Perform a systematic review using PRISMA guidelines to categorize studies by biofilm model (e.g., static vs. flow-cell systems) and strain specificity (e.g., S. aureus vs. P. aeruginosa) .

- Step 2: Conduct meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., sub-inhibitory concentrations altering biofilm architecture) .

- Step 3: Design a comparative experiment testing Rixapen under standardized biofilm conditions (e.g., CDC biofilm reactor) with real-time metabolic monitoring (e.g., resazurin assays) .

Q. Q4: What experimental strategies can optimize the dosing regimen of Penicilline 3566 to minimize nephrotoxicity while maintaining efficacy?

Methodological Answer:

- Pharmacokinetic Modeling: Use non-linear mixed-effects modeling (NONMEM) to correlate plasma concentration-time profiles with renal biomarkers (e.g., serum creatinine) in preclinical models .

- Dose Escalation Design: Implement a 3+3 phase I trial structure in animal models, monitoring toxicity thresholds (e.g., BUN levels) and efficacy (e.g., bacterial load reduction) .

- Toxicogenomic Analysis: Apply RNA-seq to identify renal tissue pathways (e.g., oxidative stress response genes) affected by high-dose Penicilline 3566 .

Q. Q5: How can multi-omics approaches elucidate the mechanism of Rixapen-induced antibiotic resistance suppression?

Methodological Answer:

- Transcriptomics: Perform RNA sequencing on treated vs. untreated bacterial cultures to identify downregulated resistance genes (e.g., mecA in MRSA) .

- Proteomics: Use LC-MS/MS to quantify efflux pump proteins (e.g., AcrAB-TolC) pre- and post-treatment .

- Metabolomics: Apply NMR spectroscopy to track metabolic shifts (e.g., ATP depletion linked to cell death) and validate findings with CRISPR-Cas9 knockout strains .

Data Analysis & Interpretation

Q. Q6: What statistical methods are appropriate for analyzing time-kill curve data for Penicilline 3566/Rixapen combinations?

Methodological Answer:

- Model Selection: Use hierarchical linear modeling to account for time-dependent effects and synergism (e.g., Loewe additivity or Bliss independence criteria) .

- Visualization: Generate 3D surface plots to depict synergy scores (FIC index ≤0.5) across concentration gradients .

- Bias Mitigation: Apply Bonferroni correction for multiple comparisons (e.g., 6-hour vs. 24-hour timepoints) .